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2-Phenyl-1-tetralone oxime
Overview
Description
2-Phenyl-1-tetralone oxime is a useful research compound. Its molecular formula is C16H15NO and its molecular weight is 237.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
2-Phenyl-1-tetralone oxime serves as a versatile intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing compounds.
Reactivity and Transformations:
- Oxime Derivatives: The oxime functional group allows for diverse transformations, including reduction to amines or conversion to nitriles. For instance, this compound can be reduced to yield corresponding amines, which are valuable in pharmaceutical synthesis .
- Synthesis of Heterocycles: It can also participate in cyclization reactions to form heterocyclic compounds. The reactivity of the oxime group can facilitate the formation of five- or six-membered rings when reacted with appropriate electrophiles .
Medicinal Chemistry
The medicinal applications of this compound are primarily linked to its role as a precursor for bioactive compounds.
Anticancer Activity:
- Therapeutic Potential: Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example, certain oxime derivatives have shown inhibitory effects on cancer cell lines, suggesting their potential as anticancer agents .
- Mechanistic Insights: The mechanism often involves the modulation of key cellular pathways, including apoptosis and cell cycle regulation. Studies have shown that specific modifications to the oxime structure can enhance its efficacy against various cancer types .
Case Studies and Research Findings
Numerous studies have documented the practical applications of this compound:
Properties
CAS No. |
20495-17-4 |
---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(2-phenyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C16H15NO/c18-17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-9,15,18H,10-11H2 |
InChI Key |
HVKLZHGBFDINIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NO)C1C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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